

# Commercial Suppliers and Technical Guide for Deferasirox-d4 Reference Standard

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Deferasirox-d4

Cat. No.: B1141183

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the **Deferasirox-d4** reference standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this critical analytical tool. **Deferasirox-d4**, a deuterium-labeled analog of Deferasirox, is primarily used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of the parent drug in biological matrices.

## Commercial Availability

A number of reputable suppliers offer **Deferasirox-d4** reference standards. These suppliers typically provide a Certificate of Analysis (CoA) with the product, detailing its identity, purity, and other relevant quality parameters. Key commercial suppliers identified include:

- Simson Pharma
- Daicel Pharma
- Cayman Chemical
- Veeprho
- Clinivex

- LGC Standards
- Cleanchem
- Pharmaffiliates

## Technical Specifications

The technical specifications for **Deferasirox-d4** are critical for its application as a reference standard. While specific values may vary slightly between suppliers and batches, the following tables summarize the key quantitative data.

### General Information

Parameter	Value	Source
Chemical Name	4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid	Multiple Suppliers
Synonyms	Deferasirox-d4; Exjade-d4; ICL-670-d4	Multiple Suppliers
CAS Number	1133425-75-8	Multiple Suppliers
Molecular Formula	C <sub>21</sub> H <sub>11</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub>	Multiple Suppliers
Molecular Weight	377.39 g/mol	Multiple Suppliers

## Quality Specifications

Parameter	Specification	Source
Purity (HPLC)	≥98%	General expectation from suppliers
Isotopic Purity	≥99% deuterated forms (d1-d4)	Cayman Chemical[1]
Appearance	White to off-white solid	General expectation from suppliers
Solubility	Soluble in DMSO and Methanol	General expectation from suppliers

## Experimental Protocols for Characterization

The characterization of a **Deferasirox-d4** reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are representative of the analyses performed, based on publicly available information and regulatory documents.[2]

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of **Deferasirox-d4**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 295 nm.
- Quantification: The purity is determined by calculating the area percentage of the main **Deferasirox-d4** peak relative to the total peak area.

## Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of **Deferasirox-d4** and to assess its isotopic distribution.

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Analysis Mode: Full scan mode to determine the molecular ion peak and to observe the distribution of deuterated species (d1, d2, d3, d4). The expected  $[M-H]^-$  ion for  $C_{21}H_{11}D_4N_3O_4$  is approximately 376.1.
- Data Analysis: The mass spectrum will confirm the molecular weight and the pattern of isotopic peaks will be used to calculate the isotopic enrichment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1H$  and  $^{13}C$  NMR spectroscopy are powerful tools for the structural elucidation of **Deferasirox-d4**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent.
- $^1H$  NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the deuterated benzoic acid ring provides direct evidence of successful deuteration.
- $^{13}C$  NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.

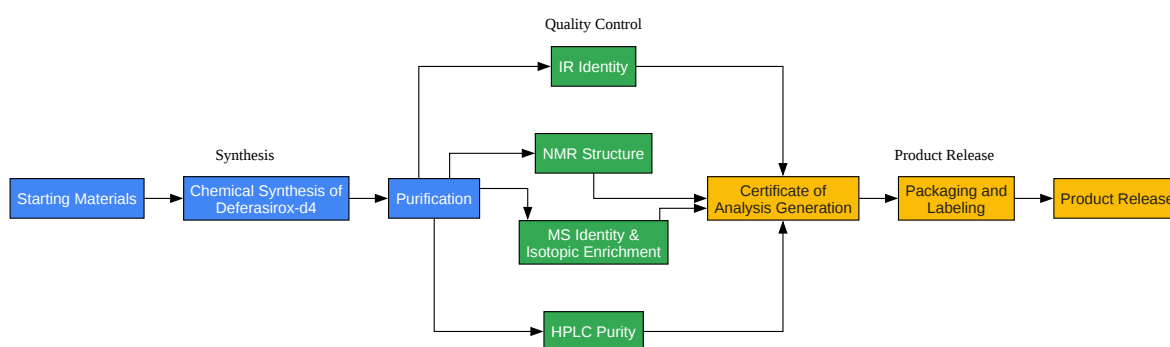
## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.

- Instrumentation: An FT-IR spectrometer.
- Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR accessory.
- Analysis: The resulting spectrum is compared to that of a non-deuterated Deferasirox reference standard to confirm the presence of characteristic functional group vibrations.

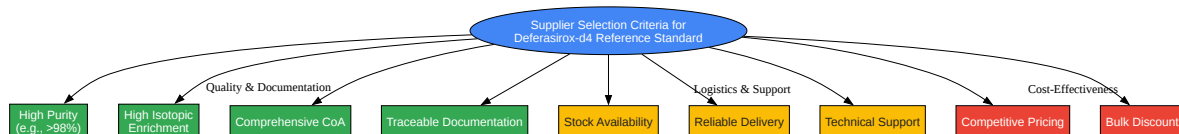
## Visualizing Key Processes

To aid in the understanding of the sourcing and quality control of **Deferasirox-d4**, the following diagrams illustrate a typical workflow and decision-making process.



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Caption: Quality control workflow for **Deferasirox-d4** reference standard.



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Caption: Key criteria for selecting a **Deferasirox-d4** supplier.

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## References

- 1. caymanchem.com [caymanchem.com]
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